molecular formula C17H18ClNO3 B4416463 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide

Cat. No. B4416463
M. Wt: 319.8 g/mol
InChI Key: LTHULEDOLKDKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide, also known as etofenprox, is a synthetic insecticide that has gained popularity in recent years due to its effectiveness against a wide range of pests. It belongs to the pyrethroid class of insecticides and is widely used in agriculture, public health, and household applications.

Mechanism of Action

Etofenprox acts by disrupting the nervous system of insects. It binds to the sodium channels in the nerve cells, preventing the normal flow of sodium ions. This leads to a disruption in the normal functioning of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
Etofenprox has been shown to have a low toxicity to mammals, but it can still have some physiological effects. It has been found to cause skin irritation and allergic reactions in some individuals. Etofenprox can also affect the liver and kidney function in animals if ingested in large quantities.

Advantages and Limitations for Lab Experiments

Etofenprox has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for commercial production. It is also highly effective against a wide range of pests and has a low toxicity to mammals. However, 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide can be expensive to produce, and its effectiveness can be reduced by the development of resistance in some pests.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide. One area of research is the development of new formulations of this compound that can increase its effectiveness and reduce the development of resistance in pests. Another area of research is the study of the environmental effects of this compound, including its impact on non-target species and the ecosystem as a whole. Finally, there is a need for further research on the physiological effects of this compound on mammals, including its potential impact on human health.

Scientific Research Applications

Etofenprox has been extensively studied for its insecticidal properties. It has been found to be highly effective against a wide range of pests, including mosquitoes, ticks, flies, and cockroaches. Etofenprox has also been shown to have a low toxicity to mammals, making it a safer alternative to other insecticides.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-21-16-7-5-4-6-15(16)19-17(20)12(2)22-14-10-8-13(18)9-11-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHULEDOLKDKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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